![molecular formula C17H14N4O B5429781 2-{[2-(1-benzofuran-2-yl)-1H-imidazol-1-yl]methyl}-5-methylpyrazine](/img/structure/B5429781.png)
2-{[2-(1-benzofuran-2-yl)-1H-imidazol-1-yl]methyl}-5-methylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-{[2-(1-benzofuran-2-yl)-1H-imidazol-1-yl]methyl}-5-methylpyrazine” is a complex organic molecule. It contains a benzofuran moiety, which is a heterocyclic compound that is ubiquitous in nature . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a subject of interest for many researchers. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the construction of a benzofuran ring through proton quantum tunneling .Molecular Structure Analysis
The molecular structure of benzofuran derivatives is quite complex. The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds .Chemical Reactions Analysis
The chemical reactions involving benzofuran derivatives are quite diverse. For instance, a reaction of a mixture of equimolar quantities of 2-acetylbenzofuran and (2,4,6-trichlorophenyl)hydrazine in ethanol containing concentrated hydrochloric acid (0.2 mL; 37%) as a catalyst under reflux for two hours yielded 1- (1- (benzofuran-2-yl)ethylidene)-2- (2,4,6-trichlorophenyl)hydrazine .Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives can vary widely. For instance, one derivative was found to be a yellow solid with a melting point of 109.5–114.0 °C .Mechanism of Action
Safety and Hazards
Future Directions
Given the diverse biological activities and potential applications of benzofuran derivatives, these compounds have attracted the attention of chemical and pharmaceutical researchers worldwide . Future research will likely focus on developing more effective and less toxic antifungal drugs , as well as exploring the potential of these compounds in the treatment of other diseases.
Properties
IUPAC Name |
2-[[2-(1-benzofuran-2-yl)imidazol-1-yl]methyl]-5-methylpyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c1-12-9-20-14(10-19-12)11-21-7-6-18-17(21)16-8-13-4-2-3-5-15(13)22-16/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWLMIMKAJLALY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)CN2C=CN=C2C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
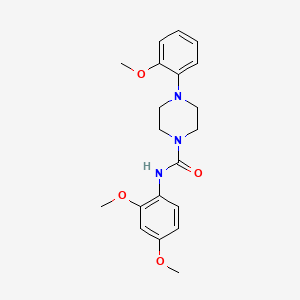
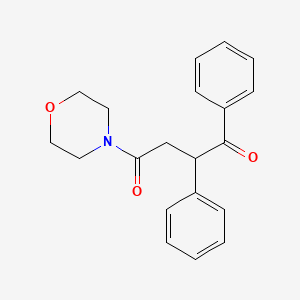
![2-{[4-(4-aminopyridin-2-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl]amino}ethanol](/img/structure/B5429714.png)
![3-(4-bromophenyl)-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5429724.png)
![5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5429732.png)
![[3-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate](/img/structure/B5429737.png)
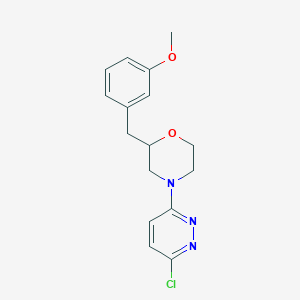
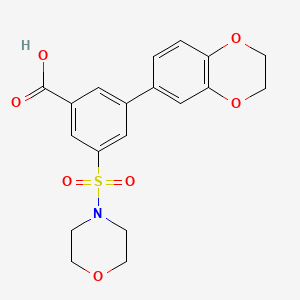
![2-cyclohexyl-7-(2,4-dimethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5429774.png)
![N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5429785.png)
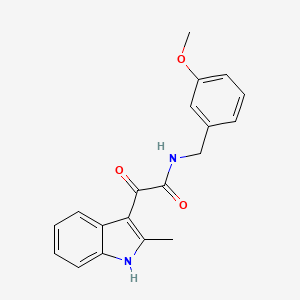
![N-(5-methyl-3-isoxazolyl)-2-{[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5429801.png)
![[(2R,3S,6R)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-(5-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B5429803.png)
![N-(5-chloro-2-methylphenyl)-2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B5429811.png)
